molecular formula C6H8N2O4 B1525093 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid CAS No. 1083424-35-4

2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid

Cat. No.: B1525093
CAS No.: 1083424-35-4
M. Wt: 172.14 g/mol
InChI Key: HCLXDMHMZNTZMP-UHFFFAOYSA-N
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Description

2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid (CAS Number: 1083424-35-4) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C 6 H 8 N 2 O 4 and a molecular weight of 172.14 g/mol, this compound serves as a versatile building block in organic synthesis and medicinal chemistry . The 1,2,4-oxadiazole scaffold is a privileged structure in drug discovery due to its favorable physicochemical properties and its presence in compounds with a wide range of biological activities . Researchers utilize this methyl-substituted oxadiazole acetic acid derivative as a key intermediate in the design and synthesis of novel molecules, particularly in the development of potential therapeutic agents. Its structure makes it suitable for creating conjugates that can interact with various biological targets, such as enzymes and receptors . This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information.

Properties

IUPAC Name

2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4/c1-4-7-5(12-8-4)2-11-3-6(9)10/h2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLXDMHMZNTZMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)COCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083424-35-4
Record name 2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid
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Preparation Methods

Stepwise Synthetic Procedure

Based on the synthesis approaches reported for similar 1,2,4-oxadiazole derivatives, the preparation of this compound can be outlined as follows:

Step Reaction Type Reagents/Conditions Description
1 Formation of 3-methyl-1,2,4-oxadiazole intermediate Starting from 3-methyl-substituted amidoxime or hydrazide precursors; cyclization with carboxylic acid derivatives or carbonyldiimidazole Cyclization to form the 1,2,4-oxadiazole ring system
2 Alkylation (Nucleophilic substitution) Reaction of oxadiazole intermediate with ethyl bromoacetate or bromoacetic acid derivatives in presence of base (e.g., K2CO3) Introduction of methoxyacetic acid side chain via ether linkage
3 Hydrolysis Hydrolysis of ester to carboxylic acid using aqueous base (e.g., NaOH) Conversion of ester to free acetic acid group
4 Purification Recrystallization from solvents like DMF:methanol or aqueous extraction Isolation of pure this compound

Representative Reaction Conditions

  • Cyclization: The oxadiazole ring formation is typically conducted under reflux conditions in solvents such as ethanol or acetic acid, sometimes catalyzed by acids or bases depending on the precursor.

  • Alkylation: The nucleophilic substitution step is carried out in dry acetone or DMF with potassium carbonate as a base to promote the substitution reaction at moderate temperatures (room temperature to 60°C).

  • Hydrolysis: Ester hydrolysis is performed under basic conditions (e.g., 2M NaOH) at elevated temperatures (~45°C), followed by acidification to precipitate the free acid.

Example from Patent Literature

A detailed synthetic route from patent US10377750B2 describes the preparation of related oxadiazole acetic acid derivatives involving:

  • Stirring the reaction mixture at room temperature, then cooling to 0-5°C during addition of reagents.

  • Use of carbonyldiimidazole for activation of acid intermediates.

  • Addition of acetohydrazide to form the oxadiazole ring.

  • Extraction and purification steps involving aqueous washes, organic solvent extractions (e.g., 2-methyltetrahydrofuran), and crystallization.

This approach highlights the importance of temperature control, reagent stoichiometry, and purification techniques to achieve high purity and yield.

Analytical and Purification Techniques

  • Spectroscopic Confirmation: The structure of the synthesized compound is confirmed by Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (1H NMR), and elemental analysis to verify the presence of the oxadiazole ring and methoxyacetic acid moiety.

  • Purification: Recrystallization from solvent mixtures such as DMF:methanol (2:2 volume ratio) or aqueous extraction followed by drying over sodium sulfate ensures removal of impurities and isolation of the target compound.

Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Cyclization solvent Ethanol, Acetic acid Acid/base catalysis may be used
Alkylation base Potassium carbonate (K2CO3) Promotes nucleophilic substitution
Alkylation solvent Dry acetone, DMF Anhydrous conditions preferred
Hydrolysis conditions 2M NaOH, 45°C Followed by acidification
Purification Recrystallization (DMF:methanol), extraction Ensures product purity
Yield range 50-80% Depends on reaction scale and conditions

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .

Scientific Research Applications

2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Key Analogues
Compound Name Substituent on Oxadiazole Linker Group Molecular Formula Key Properties/Applications Evidence ID
2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid 3-Methyl Methoxy (-O-) C₆H₈N₂O₄ High metabolic stability
2-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid 3-(3-Methylphenyl) Sulfanyl (-S-) C₁₁H₁₁N₂O₃S Increased acidity
2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid 3-Cyclopropyl Methoxy (-O-) C₈H₁₀N₂O₄ Enhanced steric effects
2-{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methoxy}acetic acid 3-(2-Methoxyethyl) Methoxy (-O-) C₈H₁₂N₂O₅ Improved lipophilicity
2-(3-Methoxy-1,2-oxazol-5-yl)acetic acid 3-Methoxy (isoxazole) Direct bond C₆H₇NO₄ Lower metabolic stability
2-(2-Methoxy-5-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetic acid 3-Methyl (phenyl-linked) Phenyl spacer C₁₂H₁₂N₂O₄ Extended conjugation

Functional Group and Physicochemical Properties

Linker Group Effects :

  • The methoxy linker in the target compound facilitates flexibility and hydrogen bonding, whereas the sulfanyl linker in 2-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid introduces higher acidity (pKa ~3–4) due to the sulfur atom’s electron-withdrawing nature.
  • Direct bonding in isoxazole derivatives (e.g., 2-(3-Methoxy-1,2-oxazol-5-yl)acetic acid) reduces steric hindrance but decreases metabolic stability compared to oxadiazoles.

Substituent Effects: Methyl vs. Methyl groups (C₆H₈N₂O₄) offer simplicity and lower molecular weight. Extended Chains: The 2-methoxyethyl group in 2-{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methoxy}acetic acid increases hydrophilicity (logP ~0.5) compared to the methyl-substituted compound (logP ~1.2).

Biological Activity

2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings on its biological activity, including data tables and case studies.

The empirical formula of this compound is C5H6N2O3C_5H_6N_2O_3 with a molecular weight of 158.11 g/mol. The compound features a 1,2,4-oxadiazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate strong bactericidal effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria.

CompoundMIC (µg/mL)Target Bacteria
2-Methyl-1,2,4-oxadiazole0.25MRSA
3-Acetyl-1,3,4-oxadiazole0.22E. coli
This compoundTBDTBD

Note: TBD indicates that specific MIC data for the target compound is still being established.

Cytotoxicity Studies

Cytotoxicity assessments reveal that while some oxadiazole derivatives show promising anticancer activity, they may also exhibit varying levels of cytotoxicity towards normal cell lines. For example:

  • Case Study : A study evaluated the cytotoxic effects of several oxadiazole derivatives on L929 cells and found that compound variants had IC50 values ranging from 50 µM to 200 µM depending on the specific structure and substitution patterns.
Compound VariantIC50 (µM)Cell Line
Variant A100L929
Variant B150A549
Variant C200HepG2

The mechanism of action for the biological activity of oxadiazoles often involves interference with cellular processes such as biofilm formation and gene transcription related to bacterial resistance mechanisms. The presence of functional groups like -N=CO in the structure contributes significantly to their antimicrobial efficacy.

Research Findings

Recent studies have synthesized various oxadiazole derivatives and evaluated their biological activities:

  • Anticancer Activity : A series of newly synthesized compounds showed significant inhibition against cancer cell lines such as HePG2 and MCF7 with IC50 values lower than those of traditional chemotherapeutics.
  • Antifungal Properties : Some derivatives were also tested for antifungal activity against Candida species with promising results indicating their potential as antifungal agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid, and what reaction conditions optimize yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization of amidoxime precursors with acetic acid derivatives under controlled pH (4–6) and temperature (60–80°C). Green solvents like ethanol or water are preferred to minimize environmental impact. Continuous-flow reactors can enhance scalability and reduce side reactions . Key steps include purification via recrystallization (DMF/acetic acid mixtures) and monitoring with TLC. Yields >70% are achievable with stoichiometric control of reagents like potassium permanganate for oxidation .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :

  • 1H/13C NMR : Confirms regioselectivity of the oxadiazole ring and methoxy-acetic acid linkage .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 215.06) and detects impurities .
  • HPLC : Monitors reaction progress and quantifies degradation products under accelerated stability conditions .

Q. What are the key stability considerations for storing this compound?

  • Methodological Answer : Store at 2–8°C in amber glass vials under inert gas (N₂/Ar) to prevent hydrolysis of the oxadiazole ring. Degradation products (e.g., carboxylic acid derivatives) can be identified via LC-MS after thermal stress testing (40°C/75% RH for 14 days) .

Advanced Research Questions

Q. How does the electronic configuration of the oxadiazole ring influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The 1,2,4-oxadiazole ring’s electron-deficient nature (due to N-O dipole) enhances electrophilicity at the C5 position. Computational studies (DFT) reveal partial positive charges (~+0.3e) at C5, facilitating nucleophilic attacks. Substituents like the methyl group at C3 modulate reactivity—steric hindrance reduces undesired side reactions .

Q. What in vitro assays are recommended to investigate the biological activity of this compound against enzyme targets?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use recombinant enzymes (e.g., proteases) with fluorogenic substrates to measure IC₅₀ values. Pre-incubate the compound (1–100 µM) in Tris-HCl buffer (pH 7.4) at 37°C .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) by immobilizing target proteins on CM5 chips and injecting compound dilutions (0.1–10 µM) .

Q. How can researchers resolve discrepancies in reported reaction yields under different catalytic conditions?

  • Methodological Answer : Apply Design of Experiments (DoE) to test variables:

  • Catalyst Loading : 0.1–5 mol% Pd/C or CuI .
  • Solvent Polarity : Compare DMF (polar aprotic) vs. THF (non-polar).
  • Temperature : Optimize between 50–100°C.
    Statistical tools (ANOVA) identify significant factors, while LC-MS tracks byproduct formation .

Q. What strategies improve the scalability of synthesis while minimizing environmental impact?

  • Methodological Answer :

  • Continuous-Flow Chemistry : Reduces reaction time (2–4 hours vs. 12 hours batch) and waste .
  • Solvent Recycling : Ethanol/water mixtures are recovered via distillation .
  • Catalyst Reuse : Immobilized catalysts (e.g., silica-supported Cu) maintain >90% activity over 5 cycles .

Data Contradiction Analysis

Q. Why do some studies report conflicting biological activities for this compound?

  • Methodological Answer : Variations in assay conditions (e.g., cell line viability, serum concentration) or impurity profiles (e.g., residual solvents) may skew results. Reproduce experiments using standardized protocols (e.g., ISO 10993-5 for cytotoxicity) and rigorously characterize batches via NMR and elemental analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid

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